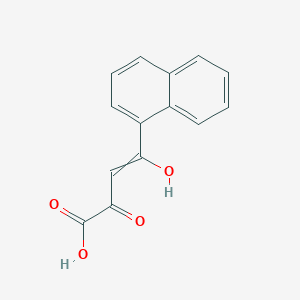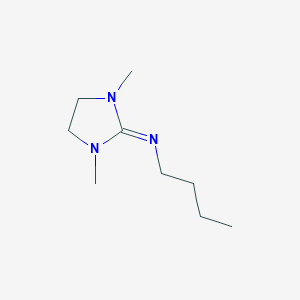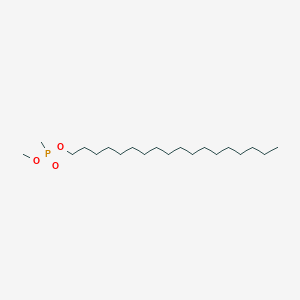acetyl}glycine CAS No. 701210-34-6](/img/structure/B15159713.png)
N-{[(2-Nitrobenzene-1-sulfonyl)amino](oxo)acetyl}glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine is a complex organic compound that features a nitrobenzene sulfonyl group attached to an amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine typically involves the reaction of 2-nitrobenzenesulfonyl chloride with glycine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general steps include:
Preparation of 2-Nitrobenzenesulfonyl Chloride: This is achieved by reacting 2-nitrobenzenesulfonic acid with thionyl chloride.
Reaction with Glycine: The 2-nitrobenzenesulfonyl chloride is then reacted with glycine in the presence of a base such as triethylamine to form N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine has several scientific research applications:
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine involves its interaction with biological molecules. The nitrobenzene sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or modification of protein function, which is of interest in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzenesulfonyl Chloride: A precursor in the synthesis of N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine.
N-(2-Nitrobenzene-1-sulfonyl)glycine: A related compound with similar structural features.
Sulfonyl Amino Acids: A broader class of compounds with sulfonyl groups attached to amino acids.
Uniqueness
N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine is unique due to its specific combination of a nitrobenzene sulfonyl group and an amino acid derivative. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
701210-34-6 |
|---|---|
Fórmula molecular |
C10H9N3O8S |
Peso molecular |
331.26 g/mol |
Nombre IUPAC |
2-[[2-[(2-nitrophenyl)sulfonylamino]-2-oxoacetyl]amino]acetic acid |
InChI |
InChI=1S/C10H9N3O8S/c14-8(15)5-11-9(16)10(17)12-22(20,21)7-4-2-1-3-6(7)13(18)19/h1-4H,5H2,(H,11,16)(H,12,17)(H,14,15) |
Clave InChI |
JREXHTXDZRZFFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC(=O)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)

![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)


![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)

![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)


![2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)](/img/structure/B15159734.png)
methanone](/img/structure/B15159740.png)
